(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride

Descripción

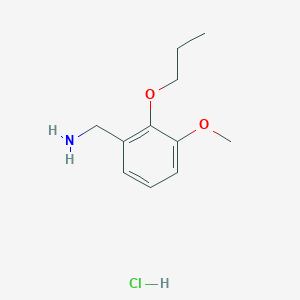

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride (CAS: 89411-11-0) is a substituted phenylmethanamine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 2-position of the benzene ring, with an aminomethyl (-CH₂NH₂) functional group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

IUPAC Name |

(3-methoxy-2-propoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2;/h4-6H,3,7-8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCSMBKCTLEMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647293 | |

| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89411-11-0 | |

| Record name | 1-(3-Methoxy-2-propoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3-Methoxy-2-propoxyphenyl Precursors

According to patent CN104058960A, methyl 3-methoxy-3-propoxy methyl propionate derivatives can be synthesized via reflux reactions involving methyl alcohol and sodium pyrosulfate or tosic acid catalysts under controlled temperatures (55–180 °C) and times (10–24 hours). The process includes vacuum distillation and nitrogen protection to obtain high-purity intermediates with yields around 74–78% and purity up to 97%.

| Parameter | Value Range | Notes |

|---|---|---|

| Reaction temperature | 55–180 °C | Controlled reflux and scission |

| Reaction time | 10–24 hours | Longer times for higher yield |

| Catalyst | Sodium pyrosulfate, Tosic acid | Acid catalysis for esterification |

| Yield | 74.4–78.6% | Based on starting propionate |

| Purity | 96–97% | Verified by distillation |

This step provides the key methoxy and propoxy substituted phenyl ester intermediate, which is a precursor for further amination.

Amination to Form Methanamine Derivative

Reductive Amination and Catalytic Hydrogenation

The amination step to introduce the methanamine group onto the substituted phenyl ring can be achieved by catalytic hydrogenation or reductive amination methods. For example, the preparation of 3-methoxypropyl amine from 3-methoxypropanol using Cu-Co/Al2O3-diatomite catalysts under hydrogen and ammonia atmosphere at 50–360 °C and pressures up to 5.0 MPa is documented. This catalytic system allows for efficient amination with controlled molar ratios of ammonia and hydrogen.

| Parameter | Value Range | Notes |

|---|---|---|

| Catalyst composition | Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15% | Multi-metal catalyst on Al2O3 support |

| Temperature | 50–360 °C | High temperature for amination |

| Pressure | Normal to 5.0 MPa | Controls reaction kinetics |

| Ammonia:Alcohol molar ratio | 1.0–15.0:1 | Excess ammonia for amination |

| Hydrogen:Alcohol molar ratio | 0.1–10.0:1 | Hydrogen for reductive step |

| Space velocity | 0.1–3.0 h⁻¹ | Flow rate control |

This method is adaptable for producing the amine intermediate required for the target compound.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by reaction with hydrochloric acid under controlled temperature conditions (0–40 °C) to ensure high purity and yield. For example, in the preparation of related amines, slow addition of concentrated hydrochloric acid to the amine solution at low temperature followed by stirring and filtration yields the hydrochloride salt with purity above 90% and yields exceeding 90%.

| Parameter | Value Range | Notes |

|---|---|---|

| HCl concentration | Concentrated (approx. 37%) | Used for salt formation |

| Temperature | 0–40 °C | Controls salt crystallization |

| Reaction time | 1–4 hours | Ensures complete salt formation |

| Yield | >90% | High efficiency |

| Purity | >90% | Suitable for pharmaceutical use |

Detailed Reaction Sequence Example

A representative synthetic route based on the above data is:

Esterification: React 3-methoxy-2-propoxy substituted phenyl propionate with methyl alcohol and acid catalyst under reflux (55–180 °C) for 10–24 hours to obtain the ester intermediate with ~77% yield.

Amination: Subject the ester or corresponding alcohol to catalytic amination using Cu-Co/Al2O3 catalyst under hydrogen and ammonia at elevated temperature (up to 360 °C) and pressure (up to 5 MPa) to form the methanamine derivative.

Salt Formation: React the free amine with concentrated hydrochloric acid at 0–40 °C to form the hydrochloride salt, isolate by filtration, and dry to obtain (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride with high purity.

Research Findings and Optimization Notes

Catalyst Selection: The Cu-Co/Al2O3-diatomite catalyst system is critical for high conversion and selectivity in amination steps, with metal ratios influencing activity and stability.

Reaction Conditions: Temperature and pressure must be optimized to balance reaction rate and by-product formation. Lower temperatures favor selectivity but may reduce conversion.

Purification: Vacuum distillation and nitrogen atmosphere during esterification and amination steps prevent oxidation and degradation, improving purity.

Salt Formation: Controlled addition of HCl and temperature management prevent decomposition and ensure crystalline hydrochloride salt formation.

Summary Table of Preparation Parameters

| Step | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Esterification | 3-methoxy-2-propoxy methyl propionate, methyl alcohol, acid catalyst | 55–180 | Atmospheric | 10–24 | 74–78 | 96–97 | Vacuum distillation, N2 protection |

| Amination | Cu-Co/Al2O3 catalyst, NH3, H2 | 50–360 | 0–5 | Variable | High | High | Catalyst composition critical |

| Hydrochloride salt formation | Concentrated HCl, amine solution | 0–40 | Atmospheric | 1–4 | >90 | >90 | Controlled addition, cooling |

Análisis De Reacciones Químicas

Types of Reactions: (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride exhibit promising anticancer properties. For instance, research has demonstrated that certain structural modifications can enhance cytotoxicity against various cancer cell lines, including cervical adenocarcinoma (HeLa cells) and prostate adenocarcinoma (PC3 cells) .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several derivatives on tumor cell lines. The results indicated that compounds with similar structural characteristics to this compound showed significant activity against HeLa cells, with selectivity indices calculated to assess their effectiveness compared to standard chemotherapeutics like Sorafenib .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Research suggests that it may influence neurotransmitter systems, possibly offering therapeutic avenues for conditions such as chronic pain or mood disorders.

Experimental Evidence

In experimental models, compounds similar to this compound have shown activity in modulating pain responses, indicating potential applications in pain management therapies .

Anti-inflammatory Properties

Inflammation-related conditions are another area where this compound may play a role. Preliminary studies suggest that the compound might possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Findings from Research

In one study, the compound was tested against various inflammatory markers in vitro, showing a reduction in pro-inflammatory cytokines . This suggests its potential utility in developing treatments for inflammatory diseases.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | HeLa | 15 | 5 |

| Sorafenib | HeLa | 30 | 1 |

| Compound X | PC3 | 20 | 4 |

Table 2: Neuropharmacological Effects

| Compound Name | Effect Type | Observed Effect |

|---|---|---|

| This compound | Pain Modulation | Significant reduction in pain scores |

| Compound Y | Mood Enhancement | Increased serotonin levels |

Mecanismo De Acción

The mechanism of action of (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenylmethanamine Hydrochlorides

(a) Halogen vs. Alkoxy Substituents

- The chlorine atom may also influence binding affinity in biological targets compared to the bulkier propoxy group .

- [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine Hydrochloride : The difluoromethoxy group (-OCF₂H) enhances metabolic stability due to fluorine’s electronegativity, a contrast to the propoxy group’s lipophilic nature. This substitution could reduce oxidative degradation in vivo .

(b) Alkoxy Chain Variations

Heterocyclic Methanamine Derivatives

- NMR data (DMSO-d₆: δ 8.35–6.95 ppm) indicate distinct electronic environments due to sulfur’s polarizability .

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride : The thiazole ring introduces nitrogen and sulfur heteroatoms, which can participate in hydrogen bonding and metal coordination. This structure has a higher molecular weight (261.17 g/mol) compared to the target compound, likely affecting solubility .

Substituent Effects on Physicochemical Properties

Research Findings and Implications

- Structural Flexibility : The target compound’s propoxy group provides conformational flexibility, which may improve binding to dynamic protein sites compared to rigid heterocycles like thiazole .

- Solubility Trends : Compounds with polar substituents (e.g., difluoromethoxy ) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., propoxy) may enhance membrane permeability.

Actividad Biológica

(3-Methoxy-2-propoxyphenyl)methanamine hydrochloride is a phenylmethanamine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by methoxy and propoxy substituents, enhances its lipophilicity, which may influence its pharmacological properties. This article explores the biological activities associated with this compound, including its antimicrobial, antioxidant, and neuropharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Methoxy group : Enhances solubility and biological activity.

- Propoxy group : Increases lipophilicity.

- Amine functional group : Critical for biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

These values suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Antioxidant Activity

Compounds similar to this compound are known to exhibit antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases by scavenging free radicals. The antioxidant capacity of this compound has been evaluated using various assays, demonstrating significant activity comparable to standard antioxidants .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study assessed the antiproliferative effects of various derivatives of phenylmethanamines, including this compound. The compound showed promising results against several cancer cell lines with IC50 values in the low micromolar range, indicating potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism likely involves binding to specific receptors or enzymes, modulating their activities. This interaction could lead to alterations in cellular signaling pathways, impacting cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Methoxy-2-propoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of the corresponding aldehyde intermediate (e.g., 3-methoxy-2-propoxyphenyl aldehyde) using sodium cyanoborohydride or catalytic hydrogenation. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance intermediate solubility .

- Temperature control : Maintain 0–5°C during borohydride reduction to minimize side reactions .

- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization from ethanol/water mixtures for high-purity isolation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and propoxy groups at positions 3 and 2, respectively) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify exact mass (e.g., theoretical [M+H]+ = calculated from C₁₁H₁₈ClNO₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .

- Spill Management : Collect solid spills mechanically; avoid water jets to prevent dispersion. Neutralize acidic residues with sodium bicarbonate .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Target Screening : Use computational docking (e.g., AutoDock Vina) against amine oxidase homologs (e.g., LOXL2) based on structural analogs .

- Enzyme Assays : Test inhibition of monoamine oxidases (MAO-A/B) or lysyl oxidases (LOX/LOXL2) via fluorometric or colorimetric assays (e.g., Amplex Red for H₂O₂ detection) .

- Cellular Models : Assess cytotoxicity and uptake in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines using MTT assays and LC-MS quantification .

Q. What advanced analytical methods resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via UPLC-QTOF to identify breakdown products .

- pH-Solubility Profiling : Use shake-flask method with phosphate buffers (pH 1.2–7.4) and measure solubility via nephelometry. Correlate with stability data .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties?

- Methodological Answer :

- Dosing : Administer via intravenous (IV) and oral routes in rodent models (e.g., Sprague-Dawley rats) at 5–20 mg/kg. Use saline for IV and 0.5% methylcellulose for oral suspensions .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Extract using protein precipitation (acetonitrile) and quantify via LC-MS/MS .

- Data Analysis : Calculate AUC, Cₘₐₓ, Tₘₐₓ, and bioavailability using non-compartmental models (e.g., Phoenix WinNonlin) .

Q. What strategies mitigate batch-to-batch variability in chiral purity?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA-3 columns (n-hexane:isopropanol with 0.1% diethylamine) to separate enantiomers. Optimize flow rates (0.8–1.2 mL/min) for baseline resolution .

- Crystallization Control : Seed reactions with enantiopure crystals and monitor supersaturation via in-situ Raman spectroscopy .

Q. How should contradictory results in receptor binding assays be addressed?

- Methodological Answer :

- Assay Validation : Confirm receptor expression levels in cell membranes via Western blot (e.g., β-actin as control) .

- Positive Controls : Include reference ligands (e.g., clorgyline for MAO-A) to validate assay sensitivity .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat assays in triplicate with freshly prepared stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.